molecular formula C15H12N4O2S B5854656 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5854656
M. Wt: 312.3 g/mol
InChI Key: VNNHRRWTMNFUDK-UHFFFAOYSA-N
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Description

9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a quinazoline core, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves several steps, typically starting with the formation of the quinazoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The thiazole ring is then introduced via cyclization reactions.

Chemical Reactions Analysis

9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide include other quinazoline derivatives and thiazole-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

9-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13(18-15-16-5-7-22-15)9-3-4-10-11(8-9)17-12-2-1-6-19(12)14(10)21/h3-5,7-8H,1-2,6H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNHRRWTMNFUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=NC=CS4)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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